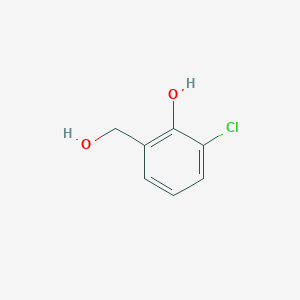

2-Chloro-6-(hydroxymethyl)phenol

Description

Significance of Substituted Phenolic Compounds in Contemporary Chemical Science

Substituted phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring with additional functional groups, are fundamental building blocks in organic synthesis. researchgate.net Their unique electronic and structural features make them valuable precursors for the creation of more complex molecules. researchgate.netnih.gov These compounds are integral to the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The reactivity of the phenolic hydroxyl group, combined with the diverse nature of possible substituents, allows for a wide array of chemical transformations. This versatility has led to their use in the development of novel synthetic methodologies and as key intermediates in the production of fine chemicals. nih.gov The study of substituted phenols continues to be an active area of research, with a focus on developing more efficient and selective synthetic routes. organic-chemistry.orglibretexts.org

Research Context and Specific Scholarly Relevance of 2-Chloro-6-(hydroxymethyl)phenol

Within the broad class of substituted phenols, this compound represents a specific molecule with potential applications as a building block in organic synthesis. Its structure, featuring a chlorine atom and a hydroxymethyl group ortho to the phenolic hydroxyl group, offers multiple reactive sites for further chemical modification.

While extensive academic literature specifically detailing the research landscape of this compound is not abundant, its relevance can be inferred from the study of related compounds. Chlorinated and hydroxymethylated phenols are known intermediates in the synthesis of various specialty chemicals. The presence of both a halogen and an alcohol functionality suggests its potential use in the construction of heterocyclic compounds, polymers, and other complex organic architectures.

The following table provides key identifiers and properties of this compound:

| Property | Value |

| CAS Number | 22471-02-9 |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Synonyms | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDJXCHUYNRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516735 | |

| Record name | 2-Chloro-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22471-02-9 | |

| Record name | 2-Chloro-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 2-Chloro-6-(hydroxymethyl)phenol and its Analogues

The creation of this compound and related compounds relies on sophisticated organic synthesis techniques that ensure high regioselectivity and yield.

Introducing a hydroxymethyl group (-CH₂OH) at a specific position on the phenol (B47542) ring is a key challenge. The hydroxyl group of phenol is a strongly activating, ortho-, para-director, which can lead to multiple substitutions. byjus.comchemistrysteps.com

A common method for hydroxymethylation is the reaction of a phenolic precursor, such as 2-chlorophenol (B165306), with formaldehyde (B43269) in the presence of a base like sodium hydroxide (B78521). wikipedia.org The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic formaldehyde. The reaction's primary challenge is controlling selectivity, as the reaction can occur at both the ortho and para positions relative to the hydroxyl group. byjus.comchemistrysteps.com For instance, the base-catalyzed hydroxymethylation of p-chlorophenol with formaldehyde is a well-documented method to produce 4-chloro-2,6-bis(hydroxymethyl)phenol.

To enhance regioselectivity, specialized catalysts like cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, creating a unique reaction environment. core.ac.uk This encapsulation orients the phenolic precursor in a way that sterically favors hydroxymethylation at a specific, less-hindered position. For example, hydroxypropyl cyclodextrins have been shown to significantly favor the para-hydroxymethylation of phenol by formaldehyde, with the rate of para-substitution being up to 16 times greater than ortho-substitution. rsc.org This effect is attributed to the interaction between the hydroxypropyl groups of the cyclodextrin (B1172386) and the formaldehyde molecule within the cavity. rsc.org

The introduction of a chlorine atom can be achieved either by chlorinating a hydroxymethylated phenol or by hydroxymethylating a pre-existing chlorophenol. The hydroxyl group's strong activating nature means that halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.comchemistrysteps.com However, this high reactivity can also lead to polyhalogenation. libretexts.orgquora.com

To achieve selective ortho-chlorination, specific catalytic systems have been developed. One such method uses an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent, which shows high selectivity for the ortho-position. scientificupdate.com The reaction is believed to proceed through an N-halo intermediate, with the chloride ion playing a crucial role in directing the substitution to the ortho site via hydrogen bonding with the phenolic proton. scientificupdate.com

Table 1: Comparison of Reagents for Phenol Chlorination

| Reagent/System | Selectivity | Conditions | Notes |

|---|---|---|---|

| Chlorine (Cl₂) / Bromine (Br₂) in H₂O | Low (Polyhalogenation) | Aqueous, Room Temp | Highly activating -OH group leads to substitution at all ortho/para positions. byjus.comquora.com |

| Cl₂ / Br₂ in CHCl₃ | Moderate (Mono-halogenation) | Low polarity solvent, low temp | Reduced reactivity leads to monobromophenols. byjus.com |

Complex, multi-step syntheses allow for precise control over the placement of functional groups by using protecting groups and directed reactions. A powerful technique in this regard is Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, a Directing Metalation Group (DMG) on the aromatic ring complexes with an organolithium reagent, like n-butyllithium. baranlab.org This interaction facilitates the deprotonation of the nearest (ortho) carbon atom, creating a highly reactive aryllithium intermediate. wikipedia.org

For the synthesis of this compound, a potential sequence could involve:

Protection of the hydroxyl group of 2-chlorophenol with a suitable DMG, such as a methoxymethyl (MOM) ether.

Ortho-lithiation directed by the MOM group using n-butyllithium.

Reaction of the resulting aryllithium species with formaldehyde (an electrophile) to install the hydroxymethyl group at the 6-position.

Deprotection of the phenolic hydroxyl group to yield the final product.

This method offers high regioselectivity that is often difficult to achieve with standard electrophilic aromatic substitution. wikipedia.org

This compound can also be synthesized by modifying other readily available phenolic compounds. For example, one could start with a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid). The carboxylic acid group could be reduced to a primary alcohol (the hydroxymethyl group) using a reducing agent like lithium aluminum hydride. The subsequent step would involve the selective chlorination of the resulting 2-(hydroxymethyl)phenol at the 6-position, potentially using a directed chlorination method as described previously to ensure the correct isomer is formed. scientificupdate.com

Another approach could involve starting with 2-chloro-6-methylphenol (B1203925) (o-cresol derivative). The methyl group could then be functionalized to a hydroxymethyl group through a free-radical halogenation followed by nucleophilic substitution with a hydroxide source, although this route can be less selective.

Regioselective Hydroxymethylation Approaches

Mechanistic Investigations of Formation and Transformation Reactions

The formation and subsequent reactions of this compound are governed by fundamental organic reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies.

Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the strongly activating and ortho-, para-directing hydroxyl group. nih.govlibretexts.org The chlorine atom, also an ortho-, para-director, is a deactivating group. osti.gov The hydroxymethyl group has a weak deactivating effect. The regiochemical outcome of electrophilic substitution reactions is therefore primarily controlled by the powerful directing effect of the hydroxyl group.

Electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. In the case of this compound, the C4 (para) and C6 (ortho) positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the hydroxyl group and meta to the chloro and hydroxymethyl groups. The general mechanism for electrophilic aromatic substitution proceeds via a two-step process:

Formation of a resonance-stabilized carbocation (arenium ion): The electrophile attacks the π-electron system of the aromatic ring, forming a carbocation intermediate. The stability of this intermediate is enhanced by the resonance delocalization of the positive charge, particularly by the lone pairs of the hydroxyl group. nih.govosti.gov

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. osti.gov

The directing effects of the substituents can be rationalized by examining the stability of the carbocation intermediates formed upon attack at different positions. For this compound, attack at the C4 position allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization.

Nucleophilic Substitution Reactions at Hydroxymethyl Sites

The hydroxymethyl group of this compound is a primary benzylic alcohol. The hydroxyl group itself is a poor leaving group. libretexts.org However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water. This facilitates nucleophilic substitution at the benzylic carbon. libretexts.org

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. libretexts.org

SN1 Mechanism: In the presence of a strong acid and a weak nucleophile, the reaction may proceed through a benzylic carbocation intermediate. The proximity of the phenolic hydroxyl and chloro groups can influence the stability of this carbocation.

SN2 Mechanism: With a strong nucleophile, a concerted, one-step mechanism where the nucleophile attacks the carbon atom as the leaving group departs is also possible. libretexts.org

Kinetic studies on the nucleophilic substitution of similar phenolic compounds have shown that the reaction rates can be influenced by the electronic nature of the substituents on the aromatic ring. koreascience.kr

Oxidative and Reductive Transformation Pathways

The phenolic and chloro-substituted aromatic ring, along with the hydroxymethyl group, allows for a variety of oxidative and reductive transformations.

Oxidative Pathways:

Oxidative Coupling: Phenols can undergo oxidative coupling reactions, often catalyzed by transition metal complexes, to form C-C or C-O bonds between two phenol units. osti.gov For this compound, this could lead to the formation of substituted biphenol or diphenyl ether derivatives. The regioselectivity of these couplings can be influenced by the catalyst and reaction conditions. nih.gov

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Oxidative Dechlorination: Under certain conditions, such as with laccase enzymes, the chlorine atom can be removed through a free radical mechanism involving oxidative coupling. rsc.org

Reductive Pathways:

Reductive Dechlorination: The carbon-chlorine bond can be cleaved through catalytic hydrogenation. This process, known as hydrodechlorination, is an important method for the detoxification of chlorinated phenols. scientificupdate.com Various catalysts, including palladium on carbon, are effective for this transformation.

Reduction of the Aromatic Ring: Under more forcing hydrogenation conditions, the aromatic ring itself can be reduced to a substituted cyclohexanol (B46403) derivative.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides valuable insights into the reaction mechanisms and kinetics of molecules like this compound. Density Functional Theory (DFT) calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate the activation energies of different reaction pathways.

For example, computational studies on the reaction of phenol with formaldehyde (a hydroxymethylation reaction) have shown that the reaction can proceed through different mechanisms, with the relative energies of the transition states determining the preferred pathway. bldpharm.com Similar studies on substituted phenols have explored how electronic effects of substituents influence reactivity in processes like radical-mediated nucleophilic aromatic substitution. osti.gov

Kinetic studies, often coupled with computational modeling, can elucidate the rate-determining steps of reactions and the influence of substituents on reaction rates. For instance, Hammett analysis of kinetic data for the nucleophilic substitution of substituted phenyl esters has been used to probe the nature of the transition state. koreascience.kr While specific computational studies on this compound are not widely reported, the principles from studies on related phenolic compounds can be applied to understand its reactivity.

Catalytic Influences on Regioselectivity and Reaction Outcomes

Electrophilic Substitution: In electrophilic chlorination of phenols, the choice of catalyst can dramatically influence the ortho/para product ratio. For instance, certain thiourea (B124793) catalysts used with N-chlorosuccinimide have been shown to provide high selectivity for either the ortho or para-chloro isomer. This principle could be applied to further functionalize the aromatic ring of this compound, if desired.

Hydroxymethylation: The catalytic hydroxymethylation of phenols with formaldehyde is a key reaction for producing hydroxymethylphenols. The regioselectivity of this reaction can be controlled by the catalyst. For example, zeolites and basic catalysts have been shown to favor para and ortho hydroxymethylation, respectively, in the reaction of 2-methoxyphenol with formaldehyde.

Oxidative Coupling: As mentioned earlier, transition metal catalysts are often employed in the oxidative coupling of phenols to control the formation of specific C-C or C-O linked dimers. nih.govosti.gov

Reductive Dechlorination: The efficiency and selectivity of catalytic hydrodechlorination are highly dependent on the choice of catalyst and reaction conditions. scientificupdate.com

The following table summarizes the influence of different catalysts on key reactions of phenols, which can be extrapolated to predict their effect on this compound.

| Reaction | Catalyst Type | Effect on Regioselectivity/Outcome |

| Electrophilic Chlorination | Thiourea Catalysts | Can direct chlorination to either ortho or para positions with high selectivity. |

| Hydroxymethylation | Zeolites | Favor para-hydroxymethylation. |

| Basic Catalysts | Favor ortho-hydroxymethylation. | |

| Oxidative Coupling | Transition Metal Complexes (e.g., V, Cu, Fe) | Catalyze the formation of C-C and C-O bonds, influencing the type of dimer formed. osti.gov |

| Reductive Dechlorination | Palladium on Carbon (Pd/C) | Efficiently catalyzes the removal of chlorine atoms from the aromatic ring. scientificupdate.com |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide a deep insight into the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a related compound, 2-chlorophenol (B165306), the aromatic protons typically appear in the range of 6.8 to 7.3 ppm, while the phenolic hydroxyl proton can be found as a broad singlet between 4 and 7 ppm. epa.govnih.gov For 2-Chloro-6-(hydroxymethyl)phenol, one would expect to see distinct signals for the three aromatic protons, a signal for the phenolic hydroxyl proton, a signal for the benzylic methylene (B1212753) protons of the hydroxymethyl group, and a signal for the alcoholic hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For a similar compound, 2-chlorophenol, the carbon atoms in the aromatic ring show signals between 115 and 153 ppm. In this compound, seven distinct carbon signals would be anticipated: six for the aromatic ring and one for the hydroxymethyl group. The carbons attached to the electronegative chlorine and oxygen atoms would be shifted downfield.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY would reveal the coupling between adjacent aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 4.5 - 6.0 (broad s) | - |

| C2 | - | ~150 - 155 |

| C3-H | 6.9 - 7.2 (d) | ~120 - 125 |

| C4-H | 6.7 - 7.0 (t) | ~125 - 130 |

| C5-H | 7.0 - 7.3 (d) | ~118 - 122 |

| C6-Cl | - | ~128 - 133 |

| C7-CH₂OH | 4.5 - 4.8 (s) | ~60 - 65 |

| C7-CH₂O H | 2.0 - 3.0 (broad s) | - |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-O stretching of the phenol (B47542) and alcohol would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. For the related compound 2,6-dichlorophenol, a broad peak at 3448 cm⁻¹ is attributed to the O-H stretch.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. For a similar molecule, 2,4,6-tris(dimethylaminomethyl) phenol, FT-Raman spectra were recorded to aid in vibrational assignments.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic & Alcoholic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1300 |

| C-O (Alcohol) | Stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The monoisotopic mass of this compound is 158.013457 g/mol .

Molecular Ion : The mass spectrum should show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Fragmentation Pattern : Common fragmentation pathways for phenols include the loss of CO (28 amu) and HCO (29 amu). For this compound, one would also expect fragmentation involving the hydroxymethyl group, such as the loss of CH₂OH (31 amu) or H₂O (18 amu). Alpha cleavage next to the oxygen of the hydroxymethyl group is also a possibility.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z Value | Possible Origin |

| [C₇H₇ClO₂]⁺ | 158/160 | Molecular Ion (M⁺) |

| [C₇H₆ClO]⁺ | 141/143 | M⁺ - OH |

| [C₆H₆ClO]⁺ | 129/131 | M⁺ - CH₂OH |

| [C₆H₄Cl]⁺ | 111/113 | Loss of CH₂OH and CO |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

For phenolic compounds, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. For 2-chlorophenol in methanol, an absorption maximum (λmax) is observed around 275 nm. The presence of the hydroxymethyl group in this compound is not expected to significantly shift the λmax compared to 2-chlorophenol. The absorption spectrum would likely show a primary band around 270-280 nm. The visible region of the spectrum ranges from 400-780 nm.

Crystallographic Analysis and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

While no crystal structure for this compound is available in the Cambridge Structural Database (CSD), the crystal structure of a related compound, 4-Chloro-2,6-bis(hydroxymethyl)phenol, has been reported (CSD entry 274436). Analysis of this structure reveals important insights into the types of intermolecular interactions that could also be present in crystals of this compound. These interactions, particularly hydrogen bonding involving the phenolic and alcoholic hydroxyl groups, would play a crucial role in the formation of its crystal lattice and influence its physical properties. The study of such supramolecular assemblies is a key area of crystal engineering.

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystalline state, molecules of phenolic compounds, such as derivatives of this compound, are often linked by intermolecular hydrogen bonds. For instance, in the crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, intermolecular O-H···O hydrogen bonds connect molecules, forming chains. nih.gov These intermolecular interactions can be stronger than intramolecular hydrogen bonds. nih.gov The presence of a hydrogen atom attached to an electronegative oxygen atom in the hydroxyl and hydroxymethyl groups of this compound facilitates the formation of these hydrogen bonding networks. Specifically, an intermolecular hydrogen bond can form between the hydrogen of a hydroxyl group on one molecule and the oxygen of a neighboring molecule. nih.gov Theoretical and spectroscopic studies on related halophenols, like 2-chlorophenol, confirm the presence of weak intramolecular hydrogen bonding. rsc.orgvedantu.com

Conformational Analysis and Tautomerism in the Solid State

Tautomerism, the interconversion of structural isomers, is a potential phenomenon for this compound. While phenol-keto tautomerism is less common for simple phenols, the specific substituents on the aromatic ring can influence the relative stability of tautomeric forms. In the solid state, one tautomer is typically favored and observed in the crystal structure. For instance, in a related Schiff base compound, the molecule exists as the phenol-imine tautomer in the crystalline form. scirp.org

Computational and Theoretical Chemistry

Advanced Theoretical Investigations

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the properties of many-body systems in the presence of time-dependent potentials, making it a valuable tool for investigating electronic excitation energies and absorption spectra of molecules. qu.edu.qa For 2-Chloro-6-(hydroxymethyl)phenol, TD-DFT calculations can predict the electronic transitions that occur when the molecule absorbs light, providing insights into its photophysical behavior.

The inclusion of solvent effects is crucial for accurately modeling the behavior of molecules in solution. The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govnih.gov This method allows for the calculation of how the solvent influences the electronic properties of this compound, such as shifts in its absorption maxima (solvatochromism).

Studies on similar ortho-substituted phenols, like 2-chlorophenol (B165306), have shown that the nature of the substituent and the solvent polarity significantly affect the electronic spectra. researchgate.net For instance, the electronic spectra of 2-chlorophenol exhibit shifts in polar protic and aprotic solvents, which can be computationally investigated using TD-DFT. researchgate.net It is expected that the hydroxyl and hydroxymethyl groups in this compound would also lead to distinct solvatochromic shifts.

Table 1: Predicted Electronic Excitation Properties of this compound in Different Solvents (Hypothetical Data)

| Solvent | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| Gas Phase | 4.50 | 275 | 0.08 |

| Methanol | 4.45 | 278 | 0.10 |

| DMSO | 4.42 | 280 | 0.11 |

Note: This table presents hypothetical data based on typical TD-DFT calculation results for similar phenolic compounds to illustrate the expected trends.

Analysis of Halogen Bonding Interactions and σ-Holes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This phenomenon is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. acs.org In this compound, the chlorine atom can participate in halogen bonding, influencing its crystal packing and interactions with other molecules.

The strength of the σ-hole, and consequently the halogen bond, is influenced by the electron-withdrawing or donating nature of the substituents on the aromatic ring. acs.org The hydroxyl and hydroxymethyl groups in this compound would modulate the electrostatic potential around the chlorine atom. Computational studies on dihalogenated phenols have demonstrated the importance of halogen bonding in their crystal structures, sometimes occurring simultaneously with other interactions like hydrogen bonding. nih.gov

Analysis of the molecular electrostatic potential (MEP) surface of this compound through computational methods can visualize the σ-hole on the chlorine atom and predict its propensity to form halogen bonds.

Table 2: Calculated Properties of the σ-Hole on the Chlorine Atom of this compound (Hypothetical Data)

| Property | Value |

| Maximum Electrostatic Potential (V_s,max) | +25 kcal/mol |

| C-Cl···Acceptor Angle for Optimal Interaction | ~180° |

| Typical Halogen Bond Distance (Cl···O) | 3.0 - 3.4 Å |

Note: This table contains representative values based on computational studies of other chlorophenols to illustrate the concept of σ-hole analysis.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

2-Chloro-6-(hydroxymethyl)phenol is a valuable precursor in various synthetic pathways due to its distinct reactive sites. The phenolic hydroxyl group, the hydroxymethyl group, and the activated aromatic ring allow for a diverse range of chemical transformations, making it a key starting material for specialized chemical products.

Macrocyclic compounds, large ring-like molecules, are of significant interest in fields such as supramolecular chemistry and drug discovery. The synthesis of these complex structures often relies on precursors with multiple functional groups that can undergo cyclization reactions. While many synthetic methods have been developed for macrocycles, few allow for a convergent and rapid assembly with high chemical diversity. nih.gov

This compound possesses both a phenolic hydroxyl and a primary alcohol group, which can serve as anchor points for building larger molecular architectures. These functional groups can be selectively reacted in multi-step syntheses to form the backbone of a macrocycle. For instance, the Ugi-reaction, a one-pot multicomponent reaction, has been successfully employed to create a wide array of macrocycles, demonstrating that precursors with functional groups like hydroxyls are well-tolerated in modern synthetic methods. nih.gov The presence of the chloro-substituent on the phenyl ring of this compound further allows for potential cross-coupling reactions to incorporate the ring into a larger macrocyclic framework.

Table 1: Functional Groups of this compound and Their Potential Roles in Macrocycle Synthesis

| Functional Group | Potential Reaction Type | Role in Macrocyclization |

| Phenolic Hydroxyl | Etherification, Esterification | Forms part of the macrocyclic backbone |

| Hydroxymethyl | Etherification, Esterification | Serves as a connection point or linker |

| Chloro Group | Nucleophilic Substitution, Cross-Coupling | Site for attaching side chains or linking units |

| Phenyl Ring | Aromatic Substitution | Provides a rigid scaffold for the structure |

Polybenzoxazines are a class of high-performance phenolic resins known for their exceptional thermal stability, high char yield, low water absorption, and excellent dimensional stability. cnrs.frfaa.gov These thermosetting polymers are synthesized from the ring-opening polymerization of benzoxazine (B1645224) monomers. The monomers themselves are typically prepared via a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). faa.govresearchgate.net

In this synthesis, this compound can serve as the key phenolic component. Kinetic studies have shown that the phenol derivative is a critical starting material that plays a central role in the formation of the benzoxazine ring. researchgate.net The reaction proceeds through the formation of an intermediate, which then undergoes cyclization. The use of substituted phenols, such as p-cresol (B1678582) or p-chlorophenol, is well-established, indicating that this compound is a suitable precursor for creating highly functionalized benzoxazine monomers. researchgate.net The resulting polymer would incorporate the chloro and hydroxymethyl groups, potentially enhancing properties like flame retardancy and providing sites for further cross-linking. faa.gov

Table 2: Benzoxazine Monomer Synthesis using this compound

| Reactant | Role |

| This compound | Phenolic Component |

| Primary Amine (R-NH₂) | Amine Component |

| Formaldehyde (CH₂O) | Methylene (B1212753) Bridge Source |

| Resulting Monomer | Functionalized Benzoxazine |

The prevention of metal corrosion is a critical challenge in numerous industries. Phenolic compounds have emerged as effective and environmentally friendly corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. Polybenzoxazines derived from quinolinyl phenols, for example, have been shown to provide excellent corrosion protection for mild steel. researchgate.net

This compound possesses the key structural features required for an effective corrosion inhibitor. The electron-rich aromatic ring and the lone pair electrons on the oxygen atoms of the hydroxyl and hydroxymethyl groups can coordinate with the vacant d-orbitals of metals like iron. This interaction facilitates the adsorption of the molecule onto the metal surface, creating a protective film that shields the metal from corrosive agents. The presence of the chloro-substituent can further influence the electron density of the ring, modulating its interaction with the metal surface.

Table 3: Features of this compound for Corrosion Inhibition

| Structural Feature | Mechanism of Action |

| Hydroxyl and Hydroxymethyl Groups | Act as coordination sites for strong adsorption onto the metal surface. |

| Phenyl Ring | Forms a hydrophobic protective layer that repels water. |

| Chloro Group | Modifies the electronic properties of the molecule, enhancing adsorption. |

Functional Ligands in Coordination Chemistry

The ability of this compound to bind to metal ions makes it a valuable ligand in coordination chemistry. Its functional groups can act as donor sites, enabling the construction of complex, multi-dimensional metal-organic structures.

High-nuclearity metal clusters are large molecular assemblies containing multiple metal centers bridged by organic ligands. These structures are of fundamental interest for their unique magnetic, electronic, and catalytic properties. The synthesis of these clusters requires ligands that can effectively bridge multiple metal ions.

Phenolic compounds with hydroxymethyl groups, such as 4-chloro-2,6-bis(hydroxymethyl)phenol, are excellent candidates for this purpose. nih.gov Upon deprotonation, the oxygen atoms of the phenolic and hydroxymethyl groups can bridge two or more metal centers. This bridging capability is crucial for assembling large clusters. This compound, with its one phenolic and one hydroxymethyl group, can act as a "linker" to connect metal ions, leading to the formation of polynuclear architectures. The specific geometry and connectivity of the resulting cluster would depend on the metal ion used and the reaction conditions.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. mdpi.com

The design of MOFs requires organic linkers that are rigid and possess multiple coordination sites. This compound fits this description perfectly.

Rigidity: The phenyl ring provides a rigid and predictable scaffold.

Coordination Sites: The phenolic and hydroxymethyl oxygens serve as coordination points to bind to the metal centers.

By connecting metal nodes, this compound can function as a multitopic organic strut, building out the three-dimensional framework of a MOF. The presence of the chloro-substituent offers a way to functionalize the pores of the MOF, tailoring its chemical properties for specific applications. For instance, MOFs derived from ZIF-67 have been used as templates to create complex nanozymes for chemical sensing. mdpi.com

Modulation of Magnetic Properties in Transition Metal Complexes

The ability of this compound to act as a ligand in the formation of transition metal complexes opens avenues for the development of materials with tailored magnetic properties. While direct studies on this compound are not extensively documented in publicly available research, the principles of coordination chemistry and findings from structurally related compounds provide a strong basis for its potential applications.

Transition metal complexes derive their magnetic properties from the number of unpaired electrons in the d-orbitals of the metal ion and the geometric arrangement of the surrounding ligands. Ligands, such as those derived from this compound, can influence the splitting of these d-orbitals, thereby dictating the spin state (high-spin or low-spin) of the complex and, consequently, its magnetic moment.

For instance, research on Schiff base complexes derived from substituted salicylaldehydes, which share a similar phenolic and ortho-functional group arrangement with this compound, has demonstrated the significant impact of the ligand structure on the magnetic behavior of the resulting transition metal complexes. allsubjectjournal.com The electronic effects of substituents on the aromatic ring and the coordination geometry imposed by the ligand are crucial in determining the magnetic susceptibility of the complex. It is plausible that this compound, through the formation of Schiff bases or by direct coordination, could be utilized to synthesize transition metal complexes with specific magnetic characteristics, such as single-molecule magnets or spin-crossover materials.

Table 1: Potential Influence of this compound as a Ligand on Magnetic Properties

| Property | Potential Influence of this compound Ligand |

| Spin State | The steric and electronic properties of the ligand can stabilize either high-spin or low-spin configurations in the metal center. |

| Magnetic Moment | By controlling the number of unpaired electrons, the ligand can modulate the overall magnetic moment of the complex. |

| Magnetic Exchange Coupling | In polynuclear complexes, the bridging nature of the ligand can facilitate either ferromagnetic or antiferromagnetic coupling between metal centers. |

Further research is necessary to synthesize and characterize transition metal complexes of this compound to experimentally validate and explore these potential magnetic properties.

Development of Advanced Analytical Reagents and Probes

The functional groups of this compound also make it a candidate for the development of sophisticated analytical reagents and probes for the detection and quantification of various analytes.

Applications in Colorimetric and Fluorometric Detection Methods

Colorimetric and fluorometric sensors are powerful tools in analytical chemistry due to their simplicity, high sensitivity, and the ability to provide real-time results. These sensors typically consist of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (chromophore or fluorophore) that produces a measurable optical response.

While specific applications of this compound as a primary component in such sensors are not widely reported, its phenolic and hydroxymethyl moieties provide a scaffold for the design of chemosensors. For example, phenol-based compounds are known to be effective binding sites for metal ions, and their derivatization with fluorescent groups like BODIPY can lead to selective fluorometric sensors. researchgate.net The interaction of the phenolic hydroxyl group with a metal ion can alter the electronic properties of the molecule, leading to a change in color or fluorescence intensity. researchgate.net

The development of a colorimetric or fluorometric probe based on this compound would likely involve its chemical modification to incorporate a suitable signaling unit and to enhance its selectivity towards a specific analyte.

Table 2: Potential Design Strategies for Sensors Based on this compound

| Sensor Type | Design Strategy | Potential Analyte |

| Colorimetric | Coupling with a chromogenic reagent that changes color upon interaction with the analyte bound to the phenol moiety. | Metal Ions |

| Fluorometric | Attachment of a fluorophore whose emission is quenched or enhanced upon analyte binding. | Anions, Metal Ions |

The synthesis and evaluation of such derivatives are required to establish the utility of this compound in this analytical domain.

Derivatization Agents for Enhanced Chromatographic Detection

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the analytical performance for compounds that have poor volatility, thermal stability, or detector response. Phenolic compounds, due to their polarity, can sometimes exhibit poor peak shape and low sensitivity in GC analysis.

Derivatization of the polar hydroxyl group of phenols to form less polar ethers or esters can significantly enhance their chromatographic behavior. nih.gov While specific methods detailing the use of this compound as a derivatizing agent are not available, the principle suggests that it could be derivatized itself for improved detection. For instance, the hydroxyl groups of this compound could be silylated or acylated to increase its volatility for GC analysis or to introduce a UV-active or fluorescent tag for enhanced HPLC detection.

Conversely, the reactivity of its functional groups could potentially be exploited to develop it into a derivatizing reagent for other analytes, although this application is less direct and would require significant chemical modification.

Table 3: Potential Derivatization Strategies for this compound

| Chromatographic Technique | Derivatization Reaction | Purpose |

| Gas Chromatography (GC) | Silylation, Acetylation | Increase volatility and thermal stability, improve peak shape. |

| High-Performance Liquid Chromatography (HPLC) | Benzoylation, Dansylation | Introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. |

The development of specific derivatization protocols and their validation are essential to confirm the advantages of such approaches for the analysis of this compound.

Biological and Biomedical Research Investigations

Mechanistic Studies of Biological Activities

The biological effects of 2-Chloro-6-(hydroxymethyl)phenol are rooted in its distinct chemical structure, featuring a phenol (B47542) backbone with chloro, hydroxyl, and hydroxymethyl functional groups. These substituents dictate its interactions at a molecular and cellular level.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

Phenolic compounds are well-documented antimicrobial agents that can act against a wide spectrum of microorganisms, including bacteria and fungi. nih.govnih.gov The mechanisms of action are multifaceted and often depend on the specific structure of the phenol and the type of microorganism.

General Mechanisms of Phenolic Antimicrobials:

Cell Membrane Disruption: A primary mechanism involves interaction with the bacterial cell membrane. The amphipathic nature of phenolic compounds allows them to partition into the lipid bilayer, disrupting its structure and increasing its permeability. mdpi.com This can lead to the leakage of essential intracellular components like ions and ATP, and a collapse of the proton motive force, ultimately causing cell death. mdpi.comresearchgate.net

Enzyme Inhibition: Phenols can inhibit various microbial enzymes that are crucial for cellular metabolism. nih.gov For example, tannins, a class of polyphenols, have been shown to inhibit bacterial enzymes such as protease, urease, and collagenase. mdpi.com

DNA Interaction: The planar structure of the phenolic aromatic ring allows some compounds to intercalate with DNA, interfering with replication and transcription processes. mdpi.com Additionally, the hydroxyl groups can form hydrogen bonds with nucleic acid bases. mdpi.com

Inhibition of Biofilm Formation: Many pathogenic bacteria exist within biofilms, which confer increased resistance. Phenolic compounds have been shown to inhibit biofilm formation, a key virulence factor. nih.govscielo.br

For halogenated phenols, the presence of halogen atoms is often considered crucial for their biological activity. iums.ac.ir While specific studies on the antimicrobial mechanism of this compound are limited, the action of structurally related compounds provides insight. For instance, the antifungal activity of some phenolic compounds is attributed to the inhibition of ergosterol (B1671047) synthesis or the degradation of the cell wall. nih.gov Another chlorinated compound, 2-chloro-N-phenylacetamide, has been found to exert its antifungal effect by inhibiting the enzyme dihydrofolate reductase. nih.gov

Table 1: General Antimicrobial Mechanisms of Phenolic Compounds

| Mechanism | Description | Target Microorganism Type | Reference |

|---|---|---|---|

| Membrane Permeabilization | Disrupts the lipid bilayer of the cell membrane, causing leakage of intracellular contents. | Bacteria, Fungi | mdpi.comresearchgate.net |

| Enzyme Inhibition | Binds to and deactivates critical enzymes involved in metabolism or virulence. | Bacteria, Fungi | nih.gov |

| DNA Interaction | Intercalates with DNA or binds to nucleic acid bases, disrupting replication and transcription. | Bacteria | mdpi.com |

| Inhibition of Biofilm Formation | Prevents the formation of protective biofilm communities. | Bacteria, Fungi | nih.govscielo.br |

Cellular Interactions and Cytotoxicity Pathways

The interaction of phenolic compounds with mammalian cells can lead to cytotoxicity, a property that is being explored for potential anticancer applications. The mechanisms underlying this cytotoxicity are often linked to the compounds' pro-oxidant activities under certain conditions.

Research on various substituted phenols suggests that their cytotoxicity is dependent on radical reactions. nih.gov A quantitative structure-activity relationship (QSAR) study found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k_inh) for a series of phenols, but not with other parameters like bond dissociation enthalpy (BDE) or lipophilicity (logP). nih.gov This indicates that the ability of the phenol to participate in radical-mediated processes is a key determinant of its toxicity. nih.govresearchgate.net The cytotoxicity of these compounds was observed in both tumor cell lines and primary cells derived from oral tissues. nih.gov

While specific cytotoxicity pathway studies for this compound are not detailed in the available literature, the general mechanism for substituted phenols involves the generation of phenoxyl radicals which can induce oxidative stress, damage cellular macromolecules like DNA and proteins, and trigger apoptotic cell death pathways.

Antioxidant and Radical Scavenging Mechanisms

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov This activity is critical in combating oxidative stress, a condition linked to numerous chronic diseases. The primary mechanisms of radical scavenging are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring, which prevents it from initiating further radical chain reactions. nih.govfrontiersin.org

Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it into an anion. This process is followed by proton transfer, often involving the surrounding solvent. nih.gov

The antioxidant efficacy of a phenol is heavily influenced by its substitution pattern. The presence of electron-donating groups and the number and position of hydroxyl groups are particularly important. frontiersin.org For this compound, the hydroxyl group at position 1 and the hydroxymethyl group at position 6 are ortho to each other. This ortho arrangement can be crucial. The presence of an ortho hydroxyl group can stabilize the resulting phenoxyl radical through the formation of an intramolecular hydrogen bond (IHB), which lowers the O-H bond dissociation enthalpy (BDE) and enhances radical scavenging ability. nih.gov The chloro group, being electron-withdrawing, may have a modulating effect on this activity.

Table 2: Effect of Hydroxyl Group Position on Phenol Bond Dissociation Enthalpy (BDE)

| Compound | BDE (kJ mol⁻¹) | Key Structural Feature | Reference |

|---|---|---|---|

| Phenol | ~313+ | Single OH group | nih.gov |

| Catechol | 312.8 | Vicinal (ortho) OH groups | nih.gov |

| Resorcinol | ~313+ | Meta OH groups | nih.gov |

| Pyrogallol | 289.4 | Three adjacent OH groups | nih.gov |

Influence on Gene Expression Pathways

Beyond direct molecular interactions, phenolic compounds can exert their biological effects by modulating gene expression. This can lead to broad changes in cellular function. For example, some polyphenols can interfere with bacterial virulence by inhibiting the expression of specific genes, such as the urease gene in Proteus mirabilis which is inhibited by tannic acid. mdpi.com In mammalian cells, certain bioactive compounds have been shown to induce the expression of antioxidant defense genes through pathways like the Nrf2/HO-1 system. researchgate.net

Currently, specific research detailing the influence of this compound on particular gene expression pathways is not available in the public domain. However, based on the behavior of other phenolic compounds, it is plausible that it could modulate genes involved in inflammation, oxidative stress response, and cell cycle regulation.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Phenolic compounds have been identified as inhibitors of a wide range of enzymes. nih.gov The substitution pattern on the phenol ring is critical for inhibitory activity and selectivity.

For example, studies on derivatives of 2-phenylthiomethyl-benzoindole have shown that the presence and position of chloro and methyl substitutions are crucial for the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory pathways. nih.gov Similarly, other chlorinated compounds have been investigated as inhibitors for enzymes like HIV-1 reverse transcriptase and dihydrofolate reductase. nih.govnih.gov

There are no specific studies available that report on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity treatment, by this compound. However, the general propensity for substituted phenols to act as enzyme inhibitors suggests this could be a potential area for future investigation.

Table 3: Examples of Enzymes Inhibited by Phenolic or Chlorinated Compounds

| Enzyme | Inhibitor Class / Example Compound | Therapeutic Area | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Chloro-substituted benzo[g]indole derivatives | Anti-inflammatory | nih.gov |

| HIV-1 Reverse Transcriptase | 2-Chloro-6-fluoro-substituted pyrimidinones | Antiviral (Anti-HIV) | nih.gov |

| Dihydrofolate Reductase (DHFR) | 2-chloro-N-phenylacetamide | Antifungal | nih.gov |

| Bacterial Neuraminidase | Tannins (Paeonianin, Terchebin) | Antibacterial | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would focus on how modifications to the phenyl ring and its substituents affect its antimicrobial, antioxidant, and cytotoxic properties.

Role of the Chloro Group: Halogenation is a common strategy to enhance the potency of bioactive molecules. Studies on related compounds suggest that the presence of a halogen is essential for antimicrobial activity. iums.ac.ir The position and type of halogen can significantly impact efficacy.

Role of the Hydroxyl Group: The phenolic hydroxyl group is paramount for antioxidant activity via HAT and SET mechanisms. frontiersin.org The acidity and O-H bond dissociation energy of this group are modulated by other ring substituents. SAR studies have shown that the number and relative positions of hydroxyl groups are the most significant factors influencing antioxidant capacity. frontiersin.orgnih.gov

Role of the Hydroxymethyl Group: The ortho-hydroxymethyl group can influence the compound's properties in several ways. It can participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, potentially stabilizing the phenoxyl radical and enhancing antioxidant activity. nih.gov It also increases the molecule's polarity, which can affect its solubility and ability to cross biological membranes.

By systematically modifying these functional groups—for example, by changing the position of the chloro group, adding more hydroxyl groups, or altering the hydroxymethyl group to other alkyl or functionalized chains—researchers can develop derivatives with potentially enhanced and more selective biological activities. For instance, in a series of anti-HIV compounds, the stereochemistry of the benzylic position on a substituted pyrimidinone core was shown to be critical for its inhibitory activity against the HIV-1 reverse transcriptase enzyme. nih.gov

Elucidation of Structural Determinants for Biological Response

The biological response of this compound is intrinsically linked to the specific arrangement of its functional groups on the phenol ring. The chlorine atom, the hydroxyl group, and the hydroxymethyl group each play a crucial role in the molecule's interactions with biological targets. Research into the structure-activity relationship (SAR) of this compound has highlighted the importance of these substituents.

Design and Synthesis of Novel Bioactive Derivatives

Building on the understanding of its structural determinants, researchers have engaged in the design and synthesis of novel derivatives of this compound to explore and enhance its biological activities. The synthesis of such derivatives often involves chemical modifications of the hydroxyl or hydroxymethyl groups.

One synthetic route to produce related compounds involves the formylation of 2-chlorophenol (B165306), followed by a reduction step to yield the hydroxymethyl group. Another approach to creating derivatives is through the reaction of 2-chlorophenol with formaldehyde (B43269) in the presence of a base. The resulting this compound can then serve as a starting material for further derivatization. For instance, the phenolic hydroxyl group can be etherified or esterified to produce a range of new compounds with potentially altered pharmacokinetic and pharmacodynamic properties.

Metabolomic Profiling and Biotransformation Pathways

Understanding how this compound is metabolized in the body is crucial for assessing its potential therapeutic applications and safety profile. Metabolomic studies aim to identify the various metabolites formed and to elucidate the biochemical pathways involved in its transformation.

Identification of Biologically Active Metabolites

Upon entering a biological system, this compound can undergo various metabolic reactions, leading to the formation of new compounds, some of which may possess their own biological activity. The identification of these active metabolites is a key area of investigation. For example, oxidation of the hydroxymethyl group could yield the corresponding aldehyde or carboxylic acid, which may have different biological targets or potencies compared to the parent compound.

Characterization of Biotransformation Products

The biotransformation of this compound likely involves Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, are expected to modify the functional groups. The hydroxymethyl group is a likely site for oxidation to an aldehyde and then to a carboxylic acid. The aromatic ring itself could also undergo hydroxylation.

Phase II reactions would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate. These conjugation reactions typically increase the water solubility of the compound, facilitating its excretion from the body. Characterizing these biotransformation products is essential for a complete understanding of the compound's fate in a biological system.

Environmental Chemistry and Fate

Environmental Degradation Pathways and Transformation Products

The structural features of 2-Chloro-6-(hydroxymethyl)phenol, namely the aromatic ring, the hydroxyl group, the chlorine substituent, and the hydroxymethyl group, influence its reactivity and susceptibility to various degradation mechanisms.

Oxidative Degradation Mechanisms (e.g., with Hypochlorous Acid)

In environments where chlorination is used for disinfection, such as wastewater treatment plants and drinking water distribution systems, this compound can react with oxidizing agents like hypochlorous acid (HOCl). The reaction is initiated by an electrophilic attack of chlorine on the activated aromatic ring. nih.gov The hydroxyl and hydroxymethyl groups are electron-donating, directing the electrophilic substitution primarily to the ortho and para positions.

The initial reaction of this compound with hypochlorous acid is expected to lead to further chlorination of the aromatic ring. Subsequent reactions with excess hypochlorous acid can lead to the oxidation of the hydroxymethyl group and ultimately to the cleavage of the aromatic ring. nih.gov The reaction proceeds through the formation of chlorinated intermediates, which can be more toxic and persistent than the parent compound. Under conditions of high chlorine concentration, the conversion of chlorophenols to ring-cleavage products, including various organic acids and trihalomethanes, is a recognized pathway. nih.gov

A proposed, though not experimentally verified for this specific compound, oxidative degradation pathway with hypochlorous acid could involve the following steps:

Electrophilic Aromatic Substitution: Further chlorination of the phenol (B47542) ring.

Oxidation of the Hydroxymethyl Group: Conversion of the -CH₂OH group to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).

Ring Opening: Cleavage of the aromatic ring to form smaller, aliphatic molecules.

Formation of Ring Cleavage Products in Environmental Contexts

The oxidative degradation of aromatic compounds, including phenols, can lead to the formation of ring cleavage products. nih.govnih.govacs.org While specific studies on this compound are limited, research on similar alkyl-substituted aromatic compounds indicates that radical-induced oxidation leads to the formation of various oxoenals and oxodials. nih.govnih.govacs.org

The process is generally initiated by the attack of a radical species, such as the hydroxyl radical (•OH), which is prevalent in many advanced oxidation processes and natural water bodies. The attack on the aromatic ring forms a hydroxycyclohexadienyl radical. This radical can then react with dissolved oxygen to form a peroxy radical, which can rearrange and lead to the opening of the aromatic ring. nih.gov

For this compound, potential ring cleavage products could include chlorinated and hydroxylated short-chain aliphatic aldehydes and carboxylic acids. The identification of such products is crucial as they can exhibit significant toxicity.

| Precursor Compound | Potential Ring Cleavage Products (Hypothesized) | Formation Pathway |

| This compound | Chlorinated muconic acids and their derivatives, smaller aldehydes and carboxylic acids. | Oxidative ring opening via radical attack (e.g., •OH) and reaction with molecular oxygen. nih.govnih.govacs.org |

Photolytic and Bioremediation Studies

Photolytic Degradation:

Bioremediation:

Microbial degradation is a key process in the removal of chlorophenols from the environment. nih.gov The aerobic biodegradation of chlorophenols typically involves an initial hydroxylation of the aromatic ring, catalyzed by monooxygenases, to form chlorocatechols. These intermediates are then susceptible to ring cleavage. nih.gov The rate and extent of biodegradation are dependent on various factors, including the specific microbial consortia present, nutrient availability, pH, and the concentration of the chlorophenol. researchgate.net Although specific bioremediation studies for this compound were not found, the general principles of chlorophenol biodegradation suggest that it would be susceptible to microbial attack, likely proceeding through a chlorinated catechol intermediate.

Advanced Monitoring and Detection in Environmental Matrices

The detection and quantification of this compound in complex environmental samples such as water and soil require sensitive and selective analytical methods.

Application of Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, HPLC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the analysis of chlorophenols in environmental matrices. nih.govnih.govscielo.org.mx

GC-MS Analysis:

For GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of phenolic compounds. nih.govresearchgate.net This typically involves converting the hydroxyl group to a less polar derivative, such as a trimethylsilyl (B98337) ether. Following derivatization, the sample is introduced into the gas chromatograph for separation, and the mass spectrometer provides sensitive and specific detection. GC-MS offers high resolution and is well-suited for the separation of isomers. scielo.org.mx U.S. EPA Method 528 provides a framework for the GC-MS analysis of phenols in water, which can be adapted for this compound. thermofisher.com

HPLC-MS/MS Analysis:

HPLC-MS/MS has emerged as a preferred method for the analysis of more polar and thermally labile compounds, as it often does not require derivatization. dphen1.comunl.ptulisboa.ptwur.nllcms.cz Reversed-phase HPLC is commonly used for the separation of phenolic compounds. The use of tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices and for distinguishing between isomers. unl.ptwur.nl Automated online solid-phase extraction (SPE) coupled with HPLC-MS/MS can be employed for the pre-concentration and analysis of phenols from water samples, allowing for low detection limits. dphen1.com

| Analytical Technique | Sample Preparation | Key Advantages | Typical Detection Limits |

| GC-MS | Derivatization (e.g., silylation) nih.govresearchgate.net | High chromatographic resolution, excellent for isomer separation. scielo.org.mx | 0.01-0.25 µg/L for many chlorophenols. nih.gov |

| HPLC-MS/MS | Often direct injection or after solid-phase extraction (SPE). dphen1.comulisboa.pt | High sensitivity and selectivity, suitable for polar and thermally labile compounds, minimal sample preparation. dphen1.comunl.pt | 0.1-0.4 ng/mL for many phenols. dphen1.com |

Development and Optimization of Electrochemical Sensors for Environmental Monitoring

Electrochemical sensors offer a promising alternative to chromatographic methods for the rapid and in-situ monitoring of phenolic compounds. rsc.orgnih.govias.ac.inmdpi.comrsc.org These sensors are typically based on the electrochemical oxidation of the phenolic hydroxyl group on a modified electrode surface.

The development of such sensors for this compound would involve the selection of a suitable electrode material, such as glassy carbon or carbon paste, and its modification with materials that enhance the electrocatalytic activity and selectivity towards the target analyte. nih.govmdpi.com Modifiers can include carbon nanotubes, conducting polymers, or metal nanoparticles. nih.gov The electrochemical response, typically measured by techniques like cyclic voltammetry or square wave voltammetry, can be correlated to the concentration of the phenol. rsc.org While specific electrochemical sensors for this compound have not been reported, the principles established for other substituted phenols could be readily applied. rsc.orgnih.govias.ac.inmdpi.com

Environmental Impact and Ecotoxicological Assessment

Specific ecotoxicological studies detailing the effects of this compound on various trophic levels within ecosystems have not been identified in publicly accessible scientific literature. General data on related compounds, such as 2-chlorophenol (B165306), indicate that acute toxicity to freshwater aquatic life can occur at specific concentrations. epa.gov For instance, studies on 2-chlorophenol have established acute toxicity levels for certain freshwater species. epa.gov However, this data cannot be directly extrapolated to this compound due to structural differences.

Information regarding the persistence of this compound in soil and water, including its biodegradation pathways and potential for bioaccumulation, is also not currently available. Research on the biodegradation of other phenolic compounds suggests that microorganisms can break down these substances, but the efficiency of this process depends on the specific compound and environmental conditions. gov.bc.cannk.gov.huepa.govwikipedia.orgresearchgate.net

The presence of phenolic compounds in water bodies is a known issue, often resulting from industrial discharges. thermofisher.com Analytical methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), exist for the detection of various phenols in drinking water. epa.gov These methods are crucial for monitoring and controlling water contamination. However, a specific contaminant profile for this compound in various water sources has not been established. Its potential to alter water quality parameters or contribute to the formation of disinfection byproducts remains an area requiring further investigation.

Due to the absence of specific data, a detailed assessment of the implications of this compound for water quality and its unique contaminant profile cannot be provided at this time.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-(hydroxymethyl)phenol, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via regioselective hydroxymethylation of chlorophenol derivatives. A common approach involves condensation reactions under controlled pH (neutral to mildly acidic) and temperatures (60–80°C) to minimize side reactions like over-hydroxymethylation. For example, analogous syntheses of hydroxymethylphenols for resin production involve stepwise addition of formaldehyde to chlorophenol precursors, followed by purification via column chromatography or recrystallization . Reaction efficiency can be monitored using HPLC or TLC with UV detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify the hydroxymethyl (–CH2OH) proton (δ 4.5–5.0 ppm) and aromatic protons influenced by the chlorine substituent (e.g., para/ortho coupling patterns) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion at m/z 172.0433 for C7H7ClO2) .

- FTIR : Detect hydroxyl (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .

Q. How does the solubility of this compound influence experimental design in aqueous vs. organic systems?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For aqueous-phase studies, use co-solvents like ethanol (≤20% v/v) to enhance solubility while avoiding denaturation of biomolecules in biological assays. In organic syntheses, DCM or THF is preferred for reactions requiring anhydrous conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N2/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade chlorinated byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model the molecule’s HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, exact-exchange terms improve accuracy in predicting bond dissociation energies (e.g., C–Cl vs. O–H) relevant to degradation pathways . Software like Gaussian or ORCA can optimize geometries and compute vibrational frequencies for comparison with experimental IR data.

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. For poor-quality crystals, employ twin refinement or high-resolution synchrotron data. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder in the hydroxymethyl group. If crystallography fails, supplement with NOESY NMR to confirm spatial proximity of substituents .

Q. How do competing reaction pathways (e.g., etherification vs. polymerization) affect the synthesis of this compound-based polymers?

- Methodological Answer : Monitor reaction kinetics using in situ Raman spectroscopy to track hydroxymethyl consumption. To favor etherification (e.g., for dendrimer synthesis), use mild bases (NaHCO3) and dilute conditions. For polymerization (e.g., resole resins), increase formaldehyde equivalents and temperature (80–100°C). Quench aliquots at intervals for GPC analysis to compare molecular weight distributions .

Q. How can contradictory literature data on the compound’s stability under UV light be reconciled?

- Methodological Answer : Design accelerated degradation studies with controlled UV intensity (e.g., 254 nm, 10 W/m²) and monitor via LC-MS. Variables like solvent (acetonitrile vs. methanol) and oxygen presence significantly affect degradation rates. For example, hydroxyl radical scavengers (e.g., tert-butanol) may stabilize the compound in aqueous media, reconciling discrepancies between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.